c(his-D-phe-arg-trp-Abu)
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Overview
Description
The compound C(his-D-phe-arg-trp-Abu) is a synthetic peptide that belongs to the class of melanocortin receptor ligands. It is designed to interact with specific receptors in the body, particularly the melanocortin receptors, which play a role in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C(his-D-phe-arg-trp-Abu) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of C(his-D-phe-arg-trp-Abu) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C(his-D-phe-arg-trp-Abu): can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered biological activity .
Scientific Research Applications
C(his-D-phe-arg-trp-Abu): has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to melanocortin receptor dysfunction, such as obesity and metabolic disorders.
Mechanism of Action
The mechanism of action of C(his-D-phe-arg-trp-Abu) involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the peptide activates the G protein-coupled receptor (GPCR) signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological effects, such as appetite suppression and energy expenditure .
Comparison with Similar Compounds
C(his-D-phe-arg-trp-Abu): can be compared to other melanocortin receptor ligands, such as:
Ac-His-Arg-(pI)DPhe-Tic-NH₂: This compound has a similar structure but incorporates a Tic residue in place of tryptophan (Trp), leading to different receptor selectivity.
c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]: A macrocyclic melanocortin agonist with additional arginine residues, which enhances its potency and selectivity.
The uniqueness of C(his-D-phe-arg-trp-Abu) lies in its specific amino acid sequence and its ability to selectively modulate melanocortin receptors, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C36H45N11O5 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-6-yl]propyl]guanidine |
InChI |
InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1 |
InChI Key |
IYMUEULNOLBKRK-RRGQHJHPSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Canonical SMILES |
C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Origin of Product |
United States |
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